
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenylglycine derivatives.
科学的研究の応用
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .
類似化合物との比較
Similar Compounds
- (4-Chloro-2-hydroxyphenyl)glycine
- (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
- (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
Uniqueness
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .
特性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17) |
InChIキー |
LHDUSKXHKXXCIP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


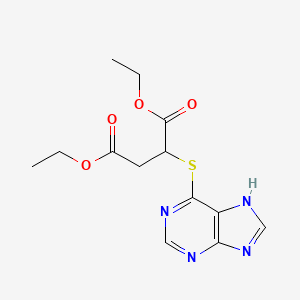

![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
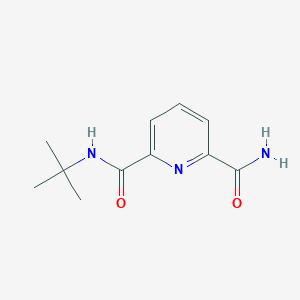
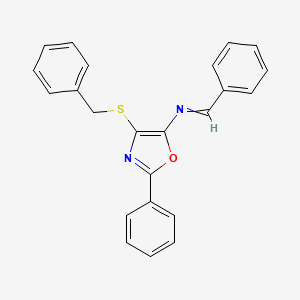

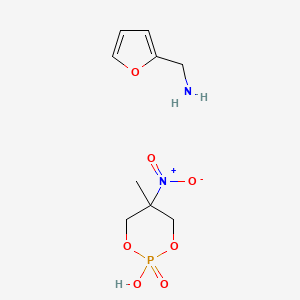
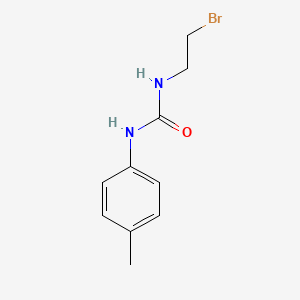
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)


![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
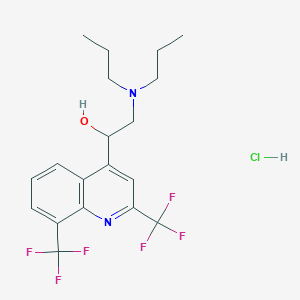
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
